molecular formula C21H29N3O4 B608596 Lisinopril R,S,S-diketopiperazine CAS No. 219677-82-4

Lisinopril R,S,S-diketopiperazine

Cat. No.: B608596
CAS No.: 219677-82-4
M. Wt: 387.48
InChI Key: FUEMHWCBWYXAOU-SQNIBIBYSA-N
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Description

Lisinopril R,S,S-diketopiperazine is a pharmaceutical compound known for its role as a secondary standard in pharmaceutical quality control. It is a derivative of Lisinopril, an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and heart failure. The compound is characterized by its complex structure, which includes a diketopiperazine ring, making it a significant molecule in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lisinopril R,S,S-diketopiperazine involves multiple steps, starting from the precursor Lisinopril. The process typically includes cyclization reactions to form the diketopiperazine ring. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial to ensure the correct stereochemistry of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Lisinopril R,S,S-diketopiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological profile .

Scientific Research Applications

Lisinopril R,S,S-diketopiperazine has several applications in scientific research:

Mechanism of Action

Lisinopril R,S,S-diketopiperazine exerts its effects by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system. This inhibition leads to decreased production of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and reduced blood pressure. The compound’s molecular targets include the angiotensin-converting enzyme and related pathways involved in blood pressure regulation .

Comparison with Similar Compounds

Uniqueness: Lisinopril R,S,S-diketopiperazine is unique due to its specific stereochemistry, which influences its binding affinity and efficacy as an angiotensin-converting enzyme inhibitor. Its complex structure also allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

(2S)-2-[(3S,8aR)-3-(4-aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c22-13-5-4-9-17-19(25)23-14-6-10-16(23)20(26)24(17)18(21(27)28)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18H,4-6,9-14,22H2,(H,27,28)/t16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEMHWCBWYXAOU-SQNIBIBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C(C(=O)N2C1)CCCCN)C(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C(=O)N([C@H](C(=O)N2C1)CCCCN)[C@@H](CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176376
Record name Lisinopril R,S,S-diketopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219677-82-4
Record name Lisinopril R,S,S-diketopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219677824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lisinopril R,S,S-diketopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LISINOPRIL R,S,S-DIKETOPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YLW25P64O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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